molecular formula C29H30N2O3 B11058045 ethyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

ethyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate

Cat. No.: B11058045
M. Wt: 454.6 g/mol
InChI Key: RHNXRVZLOFJVJW-QCWLDUFUSA-N
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Description

ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves the reaction of diphenylmethanone with ethyl glycinate hydrochloride in the presence of a base such as diisopropylethylamine (DIPEA) and a catalyst like p-toluenesulfonic acid (TsOH). The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 90°C) for an extended period (approximately 18 hours). The product is then isolated and purified through standard separation techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The hydrazone group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA) at room temperature.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of amides or esters.

Scientific Research Applications

ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL N-(DIPHENYLMETHYLENE)GLYCINATE: Shares a similar diphenylmethylene group but lacks the cyclohexane ring and additional functional groups.

    DIETHYLHEXYL BUTAMIDO TRIAZONE: Contains a triazine ring and is used as a UV absorber, differing significantly in structure and application.

Uniqueness

ETHYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is unique due to its combination of functional groups and the presence of a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H30N2O3

Molecular Weight

454.6 g/mol

IUPAC Name

ethyl (2E)-2-(benzhydrylidenehydrazinylidene)-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C29H30N2O3/c1-3-34-28(32)26-24(21-13-7-4-8-14-21)19-29(2,33)20-25(26)30-31-27(22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24,26,33H,3,19-20H2,1-2H3/b30-25+

InChI Key

RHNXRVZLOFJVJW-QCWLDUFUSA-N

Isomeric SMILES

CCOC(=O)C\1C(CC(C/C1=N\N=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C1C(CC(CC1=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)O)C4=CC=CC=C4

Origin of Product

United States

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